molecular formula C14H17NO3 B2777865 N-cyclobutyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097893-06-4

N-cyclobutyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2777865
M. Wt: 247.294
InChI Key: VOHHUBJLRVOGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound with the molecular formula C10H10O4 . It belongs to the benzodioxan family, which encompasses various isomers. Specifically, it falls under the category of 1,4-benzodioxan . The compound’s structure consists of a cyclobutyl ring , a methyl group , and a benzodioxane ring .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Chiral Cyclobutane Peptide Dendrimers : Cyclobutane-containing C3-symmetric peptide dendrimers have been synthesized, showcasing the utility of cyclobutane derivatives in constructing complex molecular architectures. This synthesis demonstrates the diverse potential of such compounds in peptide-based research and materials science (Gutiérrez-Abad, Illa, & Ortuño, 2010).

Heterocyclic Synthesis with Thiophene-2-Carboxamide : The exploration of thiophene-2-carboxamide derivatives for synthesizing antibiotic and antibacterial drugs shows the importance of cyclobutane derivatives in developing new medicinal compounds. This highlights the compound's role in synthesizing heterocyclic structures with potential biological activity (Ahmed, 2007).

Therapeutic Research Applications

Novel H3 Receptor Antagonists : Compounds structurally related to cyclobutane, such as GSK189254, have shown potential as therapeutic agents for cognitive disorders, including Alzheimer's disease. These compounds demonstrate high affinity and selectivity for human and rat H3 receptors, suggesting cyclobutane derivatives' significance in developing central nervous system therapeutics (Medhurst et al., 2007).

Material Science and Catalysis

Catalytic Asymmetric Hydroaminoalkylation : Cyclobutane derivatives have been utilized in catalytic processes, such as the asymmetric hydroaminoalkylation of N-methylaniline derivatives. This demonstrates their potential in synthesizing enantioselective compounds, which is crucial in pharmaceutical synthesis and materials science (Reznichenko et al., 2011).

properties

IUPAC Name

N-cyclobutyl-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-13(14(16)15-10-5-4-6-10)18-12-8-3-2-7-11(12)17-9/h2-3,7-10,13H,4-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHHUBJLRVOGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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